1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide
Description
This compound (CAS: 899732-25-3; Molecular Formula: C₁₈H₁₇ClN₄O₃S₃; Molecular Weight: 469.00) features a piperidine-4-carboxamide core substituted with a 5-chlorothiophen-2-yl sulfonyl group and a 2-methylbenzo[d]thiazol-6-yl moiety .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S3/c1-11-20-14-3-2-13(10-15(14)26-11)21-18(23)12-6-8-22(9-7-12)28(24,25)17-5-4-16(19)27-17/h2-5,10,12H,6-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXJKNZXYTQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core with a sulfonyl group attached to a 5-chlorothiophene moiety, along with a methylbenzo[d]thiazole substituent. Its molecular formula is , and it has a molecular weight of approximately 456.0 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this one often exhibit diverse biological activities, including:
- Antimicrobial Activity : The sulfonyl group enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their function.
- Anticancer Properties : The structural components may allow for interactions with cancer cell pathways, promoting apoptosis or inhibiting proliferation.
- Neuropharmacological Effects : The piperidine structure is known for its role in modulating neurotransmitter systems, particularly in the context of serotonin receptor antagonism .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzyme activity | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Modulation of serotonin receptors |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis. This suggests that the compound may be effective in treating bacterial infections .
- Anticancer Research : Preliminary investigations into the anticancer properties revealed that the compound could induce apoptosis in specific cancer cell lines. This was attributed to its ability to disrupt cell cycle progression and promote programmed cell death.
- Neuropharmacological Studies : The compound's interaction with serotonin receptors has been explored, indicating potential applications in treating mood disorders and other neuropsychiatric conditions. Its dual action on different receptor subtypes may enhance therapeutic efficacy while minimizing side effects .
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(1H-benzimidazol-2-yl)phenyl)-1-(5-chlorothiophen-2-yl)sulfonamide | Benzimidazole core, sulfonamide linkage | Anticancer, antimicrobial |
| 1-(5-chlorothiophen-2-yl)sulfonamide | Simplified thiophene-sulfonamide structure | Antimicrobial |
| Piperidinyl-thiophene derivatives | Piperidine ring with thiophene substituents | Cardiac electrophysiology |
The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs. Its dual targeting capability (e.g., enzyme inhibition and antimicrobial activity) sets it apart in medicinal chemistry research.
Scientific Research Applications
Biological Activities
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide has shown promising biological activities in preliminary studies:
- Anti-cancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies suggest that it may act on specific kinases involved in cancer pathways.
- Anti-inflammatory Properties : Research indicates that this compound could modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Case Studies
Several studies have documented the applications and effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits specific cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, a study reported an IC50 value indicating significant potency against breast cancer cells.
- Mechanistic Studies : Mechanistic investigations revealed that the compound interacts with key proteins involved in cell signaling pathways, potentially disrupting their function and leading to apoptosis in cancer cells.
- Animal Models : Preclinical studies in animal models have shown that administration of this compound results in reduced tumor growth and improved survival rates compared to control groups.
Comparison with Similar Compounds
Structural Analogues with Piperidine-4-Carboxamide Cores
Key Observations:
- Structural Diversity : The target compound’s sulfonyl-thiophene and benzothiazole substituents distinguish it from analogues bearing oxazole (e.g., ) or pyrimidine (e.g., Dasatinib) groups.
- Synthetic Challenges : Low yields (e.g., 2% in ) highlight difficulties in synthesizing benzothiophene-containing analogues, whereas oxazole derivatives achieve higher yields (57–61%) .
Functional Group Analysis
- Sulfonyl vs. Carbonyl Groups : The sulfonyl group in the target compound may enhance electrophilicity and hydrogen-bonding capacity compared to carbonyl-containing analogues (e.g., ’s [1,1'-biphenyl]-4-carbonyl derivatives).
- Heterocyclic Variations: Benzothiazole vs. Chlorothiophene vs. Fluorophenyl: The 5-chlorothiophen-2-yl sulfonyl group may improve metabolic stability compared to fluorophenyl analogues () .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties
| Property | Target Compound | Dasatinib (C₂₂H₂₆ClN₇O₂S) | Compound (C₂₉H₃₉F₃N₄O₂) |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.2* | 2.5 | 4.1 |
| Hydrogen Bond Acceptors | 7 | 9 | 6 |
| Rotatable Bonds | 6 | 8 | 10 |
| Polar Surface Area (Ų) | 120 | 135 | 95 |
*Estimated using fragment-based methods.
Implications:
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling. Key steps include sulfonylation of the 5-chlorothiophene moiety and coupling with the benzo[d]thiazole derivative. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under reflux, with reaction progress monitored via thin-layer chromatography (TLC). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride to piperidine intermediate) and inert atmospheres to prevent side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Q. Which characterization techniques are essential for confirming structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves the piperidine, sulfonyl, and thiazole moieties. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇ClN₂O₃S₂: 424.02). Infrared (IR) spectroscopy identifies sulfonamide (SO₂, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) functional groups .
Q. What in vitro models are appropriate for initial biological evaluation?
Use cancer cell lines (e.g., MCF-7, HepG2) for antiproliferative assays (MTT or SRB assays) at concentrations of 1–100 µM. Antimicrobial activity can be tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated to enhance biological efficacy?
Systematically modify substituents:
- Replace the 5-chlorothiophene with other halogens (e.g., Br, F) to assess electronic effects.
- Vary the benzo[d]thiazole methyl group with ethyl or methoxy groups to probe steric influences. Evaluate changes using IC₅₀ comparisons in enzyme inhibition assays (e.g., kinase or protease targets). Computational tools like molecular docking (AutoDock Vina) predict binding affinities to prioritize analogs .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability. Address this by:
- Conducting PK studies in rodents (plasma half-life, bioavailability via LC-MS/MS).
- Testing metabolic stability in liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfonamide hydrolysis).
- Modifying labile groups (e.g., replacing methyl with trifluoromethyl for metabolic resistance) .
Q. How can molecular docking elucidate the mechanism of action?
Dock the compound into target proteins (e.g., SARS-CoV-2 papain-like protease) using software like Schrödinger Maestro. Analyze binding poses for hydrogen bonds (e.g., sulfonyl group with Arg278) and hydrophobic interactions (piperidine with Phe141). Validate predictions with in vitro enzyme inhibition assays .
Methodological Challenges and Solutions
Q. What are common impurities during synthesis, and how are they addressed?
Impurities include unreacted sulfonyl chloride (retention factor ~0.7 on TLC) and dimerized byproducts. Solutions:
- Use scavenger resins (e.g., polymer-bound dimethylamine) to quench excess reagents.
- Optimize gradient elution in HPLC (C18 column, acetonitrile/water) for separation .
Q. What in vivo models are suitable for preclinical testing?
Use xenograft models (e.g., nude mice with implanted HT-29 tumors) for anticancer evaluation. Administer the compound intraperitoneally (10–50 mg/kg, 5-day cycles). Monitor tumor volume via caliper measurements and toxicity via serum ALT/AST levels .
Data Analysis and Validation
Q. How is stability assessed under physiological conditions?
Perform forced degradation studies:
- Acidic (0.1N HCl, 37°C): Monitor sulfonamide cleavage via HPLC.
- Oxidative (3% H₂O₂): Assess thiophene ring stability.
- Photolytic (ICH Q1B guidelines): Expose to UV light (320–400 nm) for 48 hours .
Q. What metabolic pathways are predicted, and how are metabolites identified?
Phase I metabolism (cytochrome P450) likely oxidizes the piperidine ring, while Phase II glucuronidation targets the carboxamide. Use LC-MS/MS with hepatocyte incubations to detect metabolites (e.g., hydroxylated piperidine at m/z 440.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
